molecular formula C9H7N5O5 B14734009 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid CAS No. 6127-70-4

2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid

Cat. No.: B14734009
CAS No.: 6127-70-4
M. Wt: 265.18 g/mol
InChI Key: LQGDIYYBSGTSQV-UHFFFAOYSA-N
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Description

2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid is a complex organic compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a pteridine ring system fused with a pyruvic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with pyruvic acid under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often use reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in metabolic pathways and enzyme interactions.

    Medicine: Explored for potential therapeutic applications, including as an enzyme inhibitor or drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and biochemical reactions. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl: Shares a similar pteridine ring structure but differs in functional groups and reactivity.

    2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl methyl ester: Another related compound with a methyl ester group, affecting its solubility and reactivity.

Uniqueness

2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

6127-70-4

Molecular Formula

C9H7N5O5

Molecular Weight

265.18 g/mol

IUPAC Name

3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1H2,(H,12,16)(H,18,19)(H3,10,11,13,14,17)

InChI Key

LQGDIYYBSGTSQV-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)C(=O)C(=O)O

Origin of Product

United States

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